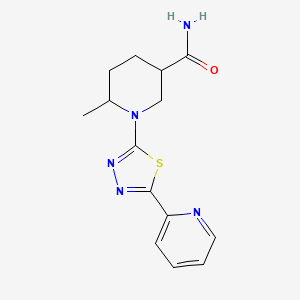![molecular formula C12H15BrFNO B7631463 2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B7631463.png)
2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol, also known as BI-167107, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. As such, PI3K inhibitors like BI-167107 have been extensively studied as potential cancer therapies.
Mécanisme D'action
2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is a selective inhibitor of the PI3K pathway. Specifically, the compound targets the p110α isoform of PI3K, which is frequently mutated or overexpressed in cancer cells. By inhibiting the activity of this enzyme, 2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol blocks downstream signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol are primarily related to its inhibition of the PI3K pathway. In cancer cells, this leads to decreased cell proliferation and increased apoptosis. In normal cells, the effects of PI3K inhibition are more complex and can depend on the specific cell type and context. Some studies have suggested that PI3K inhibition may have beneficial effects in certain disease states, such as diabetes and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol in lab experiments include its selectivity for the p110α isoform of PI3K, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. Additionally, the compound has been extensively studied in preclinical models of cancer, making it a well-characterized tool for studying the biology of cancer cells. However, the limitations of using 2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol in lab experiments include its relatively low potency compared to other PI3K inhibitors, as well as its poor solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol and related compounds. One area of interest is the development of more potent and selective PI3K inhibitors that can overcome the limitations of current compounds. Additionally, there is interest in exploring the use of PI3K inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is ongoing research into the role of the PI3K pathway in other diseases, such as diabetes and cardiovascular disease, which may lead to new therapeutic applications for PI3K inhibitors like 2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol.
Méthodes De Synthèse
The synthesis of 2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol has been described in the scientific literature. In brief, the compound is synthesized from commercially available starting materials via a series of chemical reactions. The final step involves the coupling of a substituted indene with a substituted propanolamine to form the target molecule.
Applications De Recherche Scientifique
2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol has been studied extensively in preclinical models of cancer. In vitro studies have shown that the compound inhibits the activity of PI3K and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have demonstrated that 2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol can inhibit tumor growth and improve survival in mouse models of cancer.
Propriétés
IUPAC Name |
2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c1-7(6-16)15-11-5-2-8-10(14)4-3-9(13)12(8)11/h3-4,7,11,15-16H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTOXBOAMWVUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1CCC2=C(C=CC(=C12)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-2,4-diamine](/img/structure/B7631386.png)
![(3-Methylbenzotriazol-5-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631387.png)
![[1-(2-Methylpropyl)pyrazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631394.png)
![3-fluoro-N-[(2-imidazol-1-ylphenyl)methyl]pyridin-2-amine](/img/structure/B7631395.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)
![4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol](/img/structure/B7631419.png)
![3-(Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenol](/img/structure/B7631434.png)
![[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B7631439.png)
![4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol](/img/structure/B7631442.png)
![1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B7631448.png)

![3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7631469.png)
![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7631472.png)